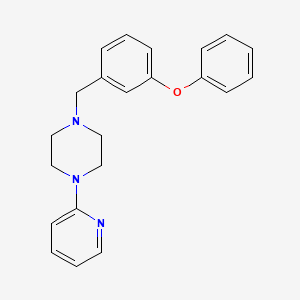
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine, commonly known as PBPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBPP belongs to the class of piperazine compounds and has a unique chemical structure that makes it an interesting molecule for scientific research.
Applications De Recherche Scientifique
Synthesis and Receptor Binding
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine and its analogs have been synthesized for various studies, including receptor binding assays. For example, Li Guca (2014) conducted research on the synthesis of pyrazolo[1,5-α]pyridine derivatives, which are structurally similar to this compound. These compounds showed potential as dopamine D4 receptor ligands, suggesting applications in studying neurotransmitter systems (Li Guca, 2014).
Antioxidant Applications in Polymers
Jigar Desai et al. (2004) explored the synthesis and characterization of hindered-phenol-containing amine moieties, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for use as antioxidants in polypropylene copolymers. The study highlights the role of phenolic and amino groups in enhancing the thermal stability of polymers, which is crucial in material science and engineering (Desai et al., 2004).
Development of Therapeutic Agents
Research into this compound derivatives has led to the development of potential therapeutic agents. For instance, Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying a lead compound structurally similar to this compound. This compound showed promise for treating advanced prostate cancer (Bradbury et al., 2013).
Use in Fuel Stabilization
Compounds similar to this compound have been utilized in the stabilization of diesel fuels. Koshelev et al. (1996) examined the effectiveness of various additives, including sterically hindered phenol derivatives, in enhancing the stability of diesel fuel, demonstrating its importance in the energy sector (Koshelev et al., 1996).
Radiolabeled Antagonists for PET Studies
This compound derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) studies. Plenevaux et al. (2000) discussed the synthesis and applications of [18F]p-MPPF, a 5-HT1A antagonist, for studying serotonergic neurotransmission, showcasing its significance in neuroimaging and brain research (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-8-20(9-3-1)26-21-10-6-7-19(17-21)18-24-13-15-25(16-14-24)22-11-4-5-12-23-22/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUSFFGWQNNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)
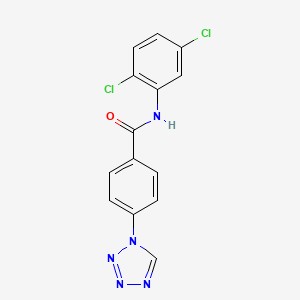
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B5646582.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)
![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)
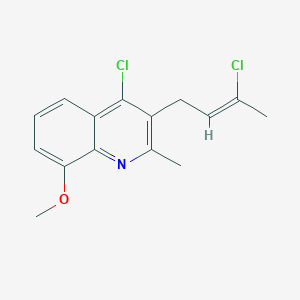
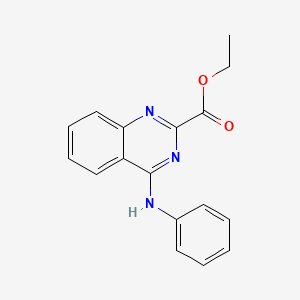
![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)
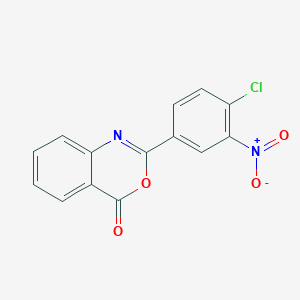
![2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5646635.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B5646641.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)